molecular formula C28H24N6O4 B15172042 Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate CAS No. 919102-07-1

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate

Cat. No.: B15172042
CAS No.: 919102-07-1
M. Wt: 508.5 g/mol
InChI Key: HHMUOTAPCZMHPD-UHFFFAOYSA-N
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Description

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is a complex organic compound that features a unique structure with two pyridine rings connected via diazenyl groups to a central hexanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate typically involves the coupling of pyridine derivatives with diazenyl groups under controlled conditions. One common method involves the use of a coupling reaction between 4-aminopyridine and a diazonium salt, followed by esterification with hexanedioic acid. The reaction conditions often require a catalyst and a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl groups to amines.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.

Mechanism of Action

The mechanism of action of Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate involves its interaction with molecular targets through its diazenyl and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-(pyridin-4-yldiazenyl)phenyl) hexanedioate
  • Bis(4-(pyridin-4-yldiazenyl)phenyl) butanedioate
  • Bis(4-(pyridin-4-yldiazenyl)phenyl) ethanedioate

Uniqueness

Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

919102-07-1

Molecular Formula

C28H24N6O4

Molecular Weight

508.5 g/mol

IUPAC Name

bis[4-(pyridin-4-yldiazenyl)phenyl] hexanedioate

InChI

InChI=1S/C28H24N6O4/c35-27(37-25-9-5-21(6-10-25)31-33-23-13-17-29-18-14-23)3-1-2-4-28(36)38-26-11-7-22(8-12-26)32-34-24-15-19-30-20-16-24/h5-20H,1-4H2

InChI Key

HHMUOTAPCZMHPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=NC=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)N=NC4=CC=NC=C4

Origin of Product

United States

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